5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt

概要

説明

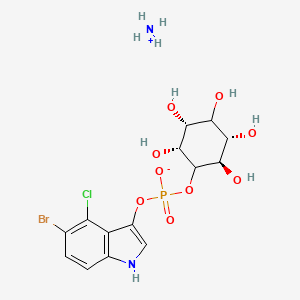

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt is a chemical compound with the empirical formula C14H16BrClNO9P · NH3 and a molecular weight of 505.64 g/mol . This compound is primarily used in research for the detection of microbial metabolites and phosphatidylinositol phosphate kinases . It is known for its fluorogenic and chromogenic properties, making it useful in various biochemical assays .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt involves several steps. The starting materials typically include 5-bromo-4-chloro-3-indoxyl and myo-inositol-1-phosphate. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound is generally carried out under stringent conditions to maintain high purity levels. The process involves large-scale synthesis using automated reactors and purification systems to achieve a product with ≥95.0% purity as determined by HPLC .

化学反応の分析

Types of Reactions

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the indoxyl ring.

Reduction: This reaction can modify the bromine and chlorine substituents.

Substitution: This reaction can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indoxyl derivatives, while substitution reactions can produce a variety of substituted indoxyl compounds .

科学的研究の応用

Microbial Detection

One of the primary applications of X-IP is in the detection of specific bacteria, particularly in food safety and clinical diagnostics. The compound acts as a chromogenic substrate for enzyme assays, allowing for the identification of bacterial species through colorimetric changes.

- Case Study : A study demonstrated the effectiveness of X-IP as a substrate for detecting Listeria monocytogenes and Listeria ivanovii. The compound enables direct differentiation from other Listeria species, facilitating rapid identification in food samples .

Enzyme Substrate in Biochemical Assays

X-IP is utilized as a substrate for various enzymes, particularly alkaline phosphatase. When cleaved by alkaline phosphatase, it produces a colored precipitate that can be quantitatively measured.

- Data Table: Substrate Performance

| Enzyme | Substrate | Resulting Product | Color Change |

|---|---|---|---|

| Alkaline Phosphatase | X-IP | Blue precipitate | Blue to dark blue |

This property makes it valuable in enzyme-linked immunosorbent assays (ELISAs) and other biochemical tests where visual quantification is required .

Research on Inositol Phosphates

X-IP is part of the family of inositol phosphates, which are crucial in cell signaling pathways. Research into these compounds helps elucidate their roles in cellular processes such as apoptosis, proliferation, and differentiation.

作用機序

The mechanism of action of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt involves its role as a substrate for specific enzymes. When acted upon by phosphatidylinositol phosphate kinases, the compound undergoes a reaction that produces a detectable signal, either fluorogenic or chromogenic . This signal is used to quantify enzyme activity or the presence of specific microbial metabolites .

類似化合物との比較

Similar Compounds

5-Bromo-4-chloro-3-indoxyl phosphate: Another indoxyl derivative used in similar enzymatic assays.

5-Bromo-4-chloro-3-indoxyl-β-D-glucuronic acid: Used in the detection of β-glucuronidase activity.

6-Chloro-3-indoxyl-β-D-galactopyranoside: Employed in assays for β-galactosidase detection.

Uniqueness

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt is unique due to its specific application in detecting phosphatidylinositol phosphate kinases and microbial metabolites. Its dual fluorogenic and chromogenic properties make it versatile for various biochemical assays .

生物活性

5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt, is a compound that has garnered attention due to its biological activity, particularly in the context of microbial detection and its role in cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The compound is a derivative of myo-inositol, which is crucial in various biological processes. It serves as a precursor for phosphoinositides, which are integral to cell signaling pathways. The structure of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate allows it to function effectively in biochemical assays and microbial detection.

- Phosphoinositide Signaling Pathway :

- Microbial Detection :

Case Studies

Several studies have highlighted the biological activity of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate:

- Study on Arabidopsis : Research demonstrated that myo-inositol-1-phosphate synthase (MIPS) is critical for maintaining phosphatidylinositol levels in plants. Mutants lacking MIPS showed severe developmental defects, indicating the importance of inositol in plant embryogenesis and auxin transport .

- Detection Assays : In laboratory settings, the compound has been employed alongside nitro blue tetrazolium (NBT) for visualizing enzyme activity in bacterial cultures. This method has proven effective for identifying pathogenic strains based on their enzymatic profiles .

Research Findings

A comprehensive review of literature reveals the following key points regarding the biological activity of the compound:

Applications

-

Microbial Diagnostics :

- The primary application of 5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate lies in microbiological diagnostics, where it aids in the identification of bacterial pathogens.

-

Research Tool :

- In biochemical research, it serves as a substrate for studying inositol metabolism and related signaling pathways.

-

Agricultural Biotechnology :

- Understanding its role in plant physiology can lead to advancements in crop engineering and stress response mechanisms.

特性

IUPAC Name |

azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFQQHVVHCJEPZ-STHBLVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)O)O)O)O)Cl)Br.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClN2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583643 | |

| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212515-11-2 | |

| Record name | Ammonium 5-bromo-4-chloro-1H-indol-3-yl (2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。